molecular formula C10H11ClN2O B13155493 2-Amino-4-chloro-N-cyclopropylbenzamide CAS No. 63887-20-7

2-Amino-4-chloro-N-cyclopropylbenzamide

Cat. No.: B13155493
CAS No.: 63887-20-7
M. Wt: 210.66 g/mol
InChI Key: OSYHQZRVVFBTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Amino-4-chloro-N-cyclopropylbenzamide can be achieved through multiple routes. One common method involves the reaction of benzoyl chloride with cyclopropylamine to form 4-amino-N-cyclopropylbenzoyl chloride. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield this compound . The reaction conditions typically involve the use of an appropriate solvent and maintaining a controlled temperature to ensure the desired product’s formation.

Chemical Reactions Analysis

2-Amino-4-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Amination: The amino group allows for further functionalization through amination reactions.

Common reagents used in these reactions include bases like sodium hydroxide and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-chloro-N-cyclopropylbenzamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 2-Amino-4-chloro-N-cyclopropylbenzamide is not well-documented. its functional groups suggest it may interact with biological targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The molecular pathways involved would depend on the specific application and target organism or system.

Comparison with Similar Compounds

2-Amino-4-chloro-N-cyclopropylbenzamide can be compared to other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and application potential.

Properties

CAS No.

63887-20-7

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

2-amino-4-chloro-N-cyclopropylbenzamide

InChI

InChI=1S/C10H11ClN2O/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)

InChI Key

OSYHQZRVVFBTEP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.